molecular formula C21H14BrCl2N3O3 B10958453 4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B10958453
M. Wt: 507.2 g/mol
InChI Key: FZPMNDORIRBCQL-OPEKNORGSA-N
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Description

4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound that features a bromine atom, dichlorohydroxybenzylidene group, and a hydrazinylcarbonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves multi-step organic reactionsThe dichlorohydroxybenzylidene group is then added via a condensation reaction with appropriate aldehydes and hydrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is unique due to its combination of bromine, dichlorohydroxybenzylidene, and hydrazinylcarbonyl groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H14BrCl2N3O3

Molecular Weight

507.2 g/mol

IUPAC Name

4-[(4-bromobenzoyl)amino]-N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H14BrCl2N3O3/c22-15-5-1-12(2-6-15)20(29)26-17-7-3-13(4-8-17)21(30)27-25-11-14-9-16(23)10-18(24)19(14)28/h1-11,28H,(H,26,29)(H,27,30)/b25-11+

InChI Key

FZPMNDORIRBCQL-OPEKNORGSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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